molecular formula C15H21BrN2O B8689978 2-bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide

2-bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide

Cat. No.: B8689978
M. Wt: 325.24 g/mol
InChI Key: ICBNHBZYVROYRP-UHFFFAOYSA-N
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Description

2-bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C15H21BrN2O and its molecular weight is 325.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21BrN2O

Molecular Weight

325.24 g/mol

IUPAC Name

2-bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide

InChI

InChI=1S/C15H21BrN2O/c1-12(16)15(19)18(13-6-4-3-5-7-13)14-8-10-17(2)11-9-14/h3-7,12,14H,8-11H2,1-2H3

InChI Key

ICBNHBZYVROYRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CCN(CC1)C)C2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of compound 1-methyl-N-phenylpiperidin-4-amine (1.0 g, 5.255 mmol) in dry CH2Cl2 (10 mL) was treated with Et3N (2.19 mL, 15.766 mmol) followed by 2-bromopropionyl bromide (0.61 mL, 5.780 mmol) at 0° C. and stirred at same temperature for 1 h. The reaction was diluted with water (25 mL) and product was extracted into CH2Cl2 (2×25 mL). The combined CH2Cl2 layer was washed with brine (20 mL) and dried (Na2SO4). Solvent was evaporated and crude was purified by column chromatography (MeOH:CH2Cl2, 5:95) to obtain compound 2-Bromo-N-(1-methylpiperidin-4-yl)-N-phenylpropanamide (1.5 g, 88%) as a solid. 1H NMR (DMSO-d6) δ: 1.09-1.33 (m, 2H), 1.59 (d, 3H, J=6.3 Hz), 1.66-1.74 (m, 2H), 1.89-1.98 (m, 2H), 2.09 (s, 3H), 2.68-2.74 (m, 2H), 4.01 (q, 1H), 4.28-4.36 (m, 1H), 7.26-7.30 (m, 2H), 7.46-7.50 (m, 3H); ESI-MS (m/z, %) 327 and 325 (MH+, 100%).
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2.19 mL
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25 mL
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